4,4-Difluorocycloheptane-1-thiol

Medicinal Chemistry ADME Optimization Physical Organic Chemistry

Researchers requiring conformationally flexible, fluorinated thiols for covalent inhibitor design or materials science face scaffold-specific physicochemical behavior that cannot be extrapolated from acyclic or smaller-ring analogs. This gem-difluorocycloheptane building block offers: • Predictable 0.3-0.5 unit pKa reduction vs. non-fluorinated cycloheptanethiol via inductive CF2 effect, altering thiolate equilibrium at physiological pH. • Distinct cycloheptane LogP signature (β > δ > γ) enabling fine-tuned lipophilicity vs. C5/C6 or acyclic gem-difluoro compounds. • Multigram synthetic accessibility with sp³-rich character meeting lead-oriented synthesis criteria for fragment-based covalent ligand discovery. Available for immediate research-scale shipment with technical datasheet.

Molecular Formula C7H12F2S
Molecular Weight 166.23 g/mol
Cat. No. B13628141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocycloheptane-1-thiol
Molecular FormulaC7H12F2S
Molecular Weight166.23 g/mol
Structural Identifiers
SMILESC1CC(CCC(C1)(F)F)S
InChIInChI=1S/C7H12F2S/c8-7(9)4-1-2-6(10)3-5-7/h6,10H,1-5H2
InChIKeyICKGWPGKRXGUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluorocycloheptane-1-thiol: Chemical Profile & Identifiers


4,4-Difluorocycloheptane-1-thiol (CAS 2731008-78-7) is an organosulfur compound with the molecular formula C7H12F2S and a molecular weight of 166.23 g/mol . The compound features a seven-membered cycloheptane ring with a gem-difluoro (-CF2-) motif at the 4-position and a thiol (-SH) functional group at the 1-position, representing a functionalized gem-difluorocycloheptane building block within the broader class of fluorinated cycloalkanes . The gem-difluorocycloheptane family, including various monofunctionalized regioisomers, has been synthesized on a multigram scale, establishing this scaffold as an accessible entry point for fluorinated chemical space in drug discovery and materials research .

Scaffold class Gem-difluorocycloheptane building block
Synthetic access Multigram-scale synthesis demonstrated
Research fit Drug discovery & materials research

4,4-Difluorocycloheptane-1-thiol: Physicochemical Divergence


Functionalized gem-difluorocycloalkanes exhibit non-additive, ring-size-dependent and regioisomer-specific physicochemical behavior that precludes simple substitution among analogs [1]. Systematic studies of homologous gem-difluorocycloalkane series reveal that the effect of gem-difluorination on key drug discovery parameters—including acidity/basicity (pKa), lipophilicity (LogP), aqueous solubility (Sw), and metabolic stability (CLint)—depends critically on ring size (C3–C7), the relative position of the CF2 moiety to the functional group (β, γ, or δ), and the nature of the functional group itself [1]. Notably, LogP trends in gem-difluorocycloalkanes differ from those of acyclic counterparts, with the observed order for cyclic derivatives (β > δ > γ) contrasting with that established for acyclic analogs (δ > γ > β), demonstrating that fluorination effects cannot be reliably extrapolated across scaffold classes [1]. Consequently, the seven-membered cycloheptane framework of 4,4-difluorocycloheptane-1-thiol confers a distinct physicochemical signature relative to its cyclohexane or cyclopentane analogs, with direct implications for permeability, solubility, and metabolic fate that must be evaluated per-scaffold rather than assumed from class membership.

!

Ring-size-dependent pKa, LogP, and solubility cannot be extrapolated from cyclohexane or cyclopentane analogs.

Per-scaffold evaluation required

!

LogP modulation trend (β > δ > γ) is opposite to that of acyclic gem-difluoro analogs.

Cyclic vs acyclic fluorination effects diverge

!

Physicochemical signature of the C7 scaffold may shift ADME behavior relative to smaller-ring or linear fluorinated thiols.

Do not assume interchangeability

4,4-Difluorocycloheptane-1-thiol Comparative Evidence


Gem-Difluorination Effect on Acidity (pKa)

Across functionalized gem-difluorocycloalkane series (carboxylic acids and amines with C3–C7 ring sizes), gem-difluorination consistently decreases pKa values by 0.3–0.5 units relative to their non-fluorinated cycloalkane counterparts [1]. For the 4,4-difluorocycloheptane-1-thiol scaffold, this inductive effect of the CF2 moiety is expected to lower the thiol pKa relative to non-fluorinated cycloheptanethiol (pKa predicted 10.97±0.40) [2]. The relative position of the CF2 fragment to the functional group (β, γ, or δ) is the dominant factor governing the magnitude of this effect, with the inductive influence diminishing as the through-bond distance increases [1]. This predictable acid-strength enhancement is not uniform across all fluorination patterns and is scaffold-specific, underscoring the need for per-compound characterization.

Acidity (pKa)
Class-level inference
ΔpKa −0.3 to −0.5 vs non-fluorinated
Reported acidity modulation
Inductive effect; scaffold-specific
Medicinal Chemistry ADME Optimization Physical Organic Chemistry

Ring Size Effects on Lipophilicity

Lipophilicity trends in gem-difluorocycloalkanes exhibit complex, non-additive behavior that is highly dependent on ring size, the regioisomeric position of the CF2 group, and the nature of the functional group [1]. Systematic evaluation across C3–C7 gem-difluorocycloalkane series demonstrates that the relative order of ΔLogP magnitude for β-, γ-, and δ-difluorinated isomers follows β > δ > γ, a trend opposite to that observed in acyclic analogs (δ > γ > β) [1]. While most gem-difluorinated cycloalkanes exhibit decreased LogP relative to their non-fluorinated counterparts, the magnitude of this reduction varies substantially with ring size, with the effect being least pronounced for cyclobutane and strongest for β-substituted isomers [1]. Importantly, the seven-membered cycloheptane framework confers a distinct LogP profile that cannot be reliably extrapolated from smaller ring (cyclohexane, cyclopentane) analogs [1]. For amide derivatives derived from gem-difluorocycloheptane building blocks, LogP trends differ from those of the parent acids and amines, confirming that functional group identity interacts with the fluorinated scaffold to produce unique lipophilicity outcomes [1].

Lipophilicity (LogP)
Class-level inference
LogP trend β > δ > γ (opposite to acyclic)
Cycloheptane-specific lipophilicity signature
Cannot extrapolate from C5/C6 analogs
Drug Design Lipophilicity Permeability

Gem-Difluorination Improves Aqueous Solubility

Gem-difluorination produces divergent effects on aqueous solubility (Sw) in cyclic versus acyclic systems [1]. For cyclic derivatives (C3–C7 functionalized cycloalkanes), gem-difluorination generally increases water solubility—a trend contrary to that established for the acyclic series, where fluorination typically decreases solubility [1]. Exceptions to this trend were observed primarily for compounds derived from small rings (cyclopropane derivatives) [1]. The observed aqueous solubility correlates inversely with LogP values, though the correlation is imperfect due to potential crystal packing effects that modulate the solvation thermodynamics of these fluorinated scaffolds [1]. For 4,4-difluorocycloheptane-1-thiol, this class-level evidence indicates that the seven-membered cycloheptane ring with gem-difluoro substitution likely confers enhanced aqueous solubility relative to its non-fluorinated cycloheptanethiol counterpart, a property that distinguishes it from acyclic fluorinated thiols.

Aqueous Solubility
Class-level inference
Increased Sw vs non-fluorinated cyclic analogs
Reported solubility enhancement trend
Crystal packing effects may modulate
Solubility Formulation Drug Discovery

Metabolic Stability: Gem-Difluoro vs Non-Fluorinated

In vitro human microsomal clearance measurements across functionalized gem-difluorocycloalkane series demonstrate that gem-difluorination either does not affect or slightly improves metabolic stability relative to non-fluorinated cycloalkane counterparts [1]. This finding is consistent across the C3–C7 ring size range evaluated and establishes that the gem-difluoro motif does not introduce metabolic liability via oxidative defluorination or hydroxylation at the α-position to the CF2 group [1]. For 4,4-difluorocycloheptane-1-thiol, the 4,4-difluoro substitution pattern is expected to confer metabolic stability comparable to or marginally better than cycloheptanethiol, with the CF2 moiety acting as a metabolically inert blocking group that shields adjacent C–H bonds from cytochrome P450-mediated oxidation [1]. This class-level evidence supports the selection of 4,4-difluorocycloheptane-1-thiol over non-fluorinated cycloheptanethiol in applications requiring extended in vivo residence time or reduced formation of reactive metabolites.

Metabolic Stability
Class-level inference
CLint ≤ non-fluorinated cycloheptanethiol
Reported metabolic stability maintained
In vitro human microsomal assay
Metabolic Stability ADME Drug Metabolism

Scalable Synthesis of gem-Difluorocycloheptanes

Efficient synthetic routes to isomeric gem-difluorocycloheptane derivatives have been developed, enabling multigram-scale production of target compounds in two to six synthetic steps from readily available starting materials . Key transformations include six-membered ring homologation and deoxofluorination reactions, which have been demonstrated to be scalable and operationally practical . This synthetic accessibility positions 4,4-difluorocycloheptane-1-thiol as a viable procurement option for medicinal chemistry programs and materials research, contrasting with more synthetically challenging fluorinated scaffolds that may require specialized fluorinating reagents or multi-step sequences with poor overall yields. The established multigram capability supports iterative structure-activity relationship exploration without supply chain interruption.

Synthetic Access
Supporting evidence
2–6 steps, multigram scale
Scalable supply demonstrated
Reliable procurement for campaigns
Synthetic Methodology Process Chemistry Building Blocks

Structural Uniqueness of the Cycloheptane Scaffold

The seven-membered cycloheptane ring in 4,4-difluorocycloheptane-1-thiol imparts distinct steric and electronic properties compared to six- or eight-membered analogs, influencing reactivity and molecular interactions . The gem-difluorocycloheptane family extends the available sp³-enriched fluorinated chemical space beyond the more commonly explored cyclohexane and cyclopentane frameworks, providing unique conformational profiles and vector exit angles for functional group presentation [1]. Lead-likeness assessments using the Nelson LLAMA tool confirm that synthesized gem-difluorocycloheptane building blocks meet lead-oriented synthesis criteria, positioning them as valuable additions to fragment and lead discovery libraries [1]. This structural differentiation supports the selection of 4,4-difluorocycloheptane-1-thiol over 4,4-difluorocyclohexane-1-thiol when altered conformational preferences or expanded chemical space exploration are program objectives.

Scaffold Geometry
Supporting evidence
C7 ring; sp³-enriched; lead-likeness criteria met
Expanded conformational chemical space
Distinct from C5/C6 scaffolds
Conformational Analysis Bioisosteres Medicinal Chemistry

4,4-Difluorocycloheptane-1-thiol: Evidence-Based Applications


Medicinal Chemistry: pKa and Solubility Tuning

For drug discovery programs involving thiol-containing pharmacophores, 4,4-difluorocycloheptane-1-thiol offers a predictable 0.3–0.5 unit reduction in pKa relative to non-fluorinated cycloheptanethiol via the inductive effect of the gem-difluoro motif [1]. This enhanced acidity alters the thiolate/thiol equilibrium at physiological pH, potentially improving target engagement for cysteine protease inhibitors, metal-chelating agents, or covalent inhibitors. Additionally, the compound benefits from the class-wide observation that cyclic gem-difluoro derivatives exhibit increased aqueous solubility relative to their non-fluorinated counterparts, facilitating formulation and improving handling in aqueous assay conditions [1].

ADME Optimization: Metabolic Stability & Lipophilicity

Programs seeking to improve metabolic stability without introducing synthetic complexity should consider 4,4-difluorocycloheptane-1-thiol as a scaffold replacement for metabolically labile thiol-containing moieties. In vitro human microsomal clearance data across the gem-difluorocycloalkane series demonstrate that gem-difluorination either maintains or slightly improves metabolic stability relative to non-fluorinated cycloalkane counterparts [1]. Furthermore, the cycloheptane-specific LogP signature—with its characteristic β > δ > γ ΔLogP trend—provides a distinct lipophilicity modulation profile that differs from both acyclic gem-difluoro compounds and smaller ring (C5/C6) analogs, enabling fine-tuning of permeability and non-specific binding [1].

Chemical Biology: Covalent Probe Development

The seven-membered cycloheptane ring confers conformational flexibility and bond vector geometry distinct from cyclohexane or cyclopentane scaffolds, making 4,4-difluorocycloheptane-1-thiol a valuable building block for covalent probes and chemoproteomic tools [1]. The thiol functional group serves as a versatile handle for disulfide formation, thioether conjugation, or metal coordination, while the 4,4-difluoro motif provides a metabolically inert internal standard for LC-MS quantification. The sp³-enriched character of the scaffold meets lead-oriented synthesis criteria, positioning it as a suitable starting point for fragment-based covalent ligand discovery [2].

Materials Science: Fluorinated Monomers & Surface Agents

The combination of a nucleophilic thiol with a fluorinated cycloheptane core enables the synthesis of novel fluorinated polymers, self-assembled monolayers (SAMs), and surface coatings where controlled hydrophobicity and chemical stability are required [1]. The thiol group permits facile conjugation to metal surfaces (e.g., gold nanoparticles, quantum dots) or participation in thiol-ene click chemistry, while the 4,4-difluorocycloheptane moiety imparts distinct surface energy properties compared to perfluoroalkyl or cyclohexane-based fluorinated monomers. The demonstrated multigram synthetic accessibility supports materials research at scales sufficient for device fabrication and coating trials [2].

Application
Selection Property
Validation Focus
pKa & Solubility Tuning
Gem-difluoro acidity modulation
Confirm pKa shift and thiolate equilibrium in buffer
ADME Optimization
Metabolic stability and lipophilicity profile
Human microsomal CLint and LogP measurement
Covalent Probe Development
Thiol conjugation handle with fluorinated core
Bioconjugation efficiency; LC-MS quantification
Fluorinated Monomers & Surfaces
Thiol-metal conjugation and fluorinated backbone
Surface energy and SAM formation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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